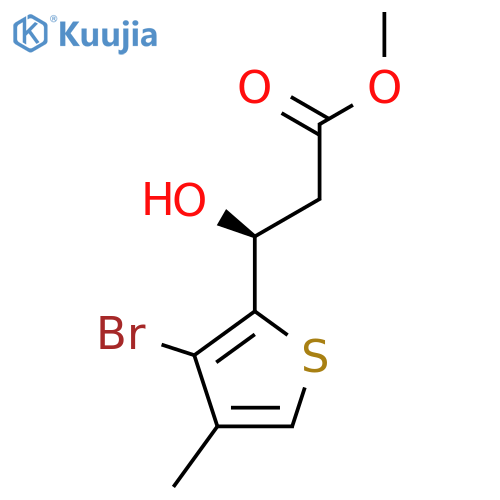Cas no 2227915-22-0 (methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate)

2227915-22-0 structure
商品名:methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate
- 2227915-22-0
- EN300-1919915
-
- インチ: 1S/C9H11BrO3S/c1-5-4-14-9(8(5)10)6(11)3-7(12)13-2/h4,6,11H,3H2,1-2H3/t6-/m0/s1
- InChIKey: WYWJGMLIWOIXTM-LURJTMIESA-N
- ほほえんだ: BrC1C(C)=CSC=1[C@H](CC(=O)OC)O
計算された属性
- せいみつぶんしりょう: 277.96123g/mol
- どういたいしつりょう: 277.96123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1919915-0.1g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 0.1g |
$2415.0 | 2023-09-17 | ||
| Enamine | EN300-1919915-0.5g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 0.5g |
$2635.0 | 2023-09-17 | ||
| Enamine | EN300-1919915-1.0g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 1g |
$2745.0 | 2023-06-02 | ||
| Enamine | EN300-1919915-2.5g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 2.5g |
$5380.0 | 2023-09-17 | ||
| Enamine | EN300-1919915-10g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 10g |
$11805.0 | 2023-09-17 | ||
| Enamine | EN300-1919915-10.0g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 10g |
$11805.0 | 2023-06-02 | ||
| Enamine | EN300-1919915-5.0g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 5g |
$7961.0 | 2023-06-02 | ||
| Enamine | EN300-1919915-0.25g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 0.25g |
$2525.0 | 2023-09-17 | ||
| Enamine | EN300-1919915-1g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 1g |
$2745.0 | 2023-09-17 | ||
| Enamine | EN300-1919915-5g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 5g |
$7961.0 | 2023-09-17 |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
2227915-22-0 (methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate) 関連製品
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
